molecular formula C10H15NO3 B8284052 4-(2-Aminoethyl)-3-methoxymethoxyphenol

4-(2-Aminoethyl)-3-methoxymethoxyphenol

Cat. No.: B8284052
M. Wt: 197.23 g/mol
InChI Key: OQTROYRREGMXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

4-(2-aminoethyl)-3-(methoxymethoxy)phenol

InChI

InChI=1S/C10H15NO3/c1-13-7-14-10-6-9(12)3-2-8(10)4-5-11/h2-3,6,12H,4-5,7,11H2,1H3

InChI Key

OQTROYRREGMXPU-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)O)CCN

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-(2-Aminoethyl)-3-methoxymethoxyphenol
  • Synonyms: 2-(4-Hydroxy-3-methoxyphenyl)ethylamine, 3-Methoxy-4-hydroxyphenethylamine
  • CAS No.: 554-52-9
  • Molecular Formula: C₉H₁₃NO₂·HCl
  • Molecular Weight : 203.67 g/mol

Key Structural Features :

  • A phenolic ring substituted with a methoxymethoxy (-OCH₂OCH₃) group at the 3-position and an aminoethyl (-CH₂CH₂NH₂) group at the 4-position.
  • The hydrochloride salt form enhances stability and solubility in aqueous environments.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares this compound with three structurally related compounds:

Compound Name CAS No. Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
This compound 554-52-9 Phenol, methoxymethoxy, aminoethyl 203.67 Lab chemical; moderate solubility in water
4-(2-Aminoethyl)pyrocatechol hydrochloride Not provided Phenol (1,2-dihydroxy), aminoethyl ~193.6 (base form) Higher water solubility due to catechol; potential antioxidant applications
4-Ethyl-2-methoxyphenol Not provided Phenol, methoxy, ethyl 152.19 Fragrance intermediate; lower reactivity
4-(2-((3-Hydroxy-4-methoxybenzyl)amino)ethyl)-2-methoxyphenol 7239-28-3 Phenol, methoxy, benzylamino, aminoethyl 335.38 (HCl salt) Complex structure; potential pharmacological activity

Key Differences and Implications

Substituent Effects: Methoxymethoxy vs. Catechol: The methoxymethoxy group in the target compound reduces acidity compared to the dihydroxy (catechol) group in 4-(2-Aminoethyl)pyrocatechol hydrochloride. This difference impacts solubility and reactivity in polar solvents . Aminoethyl vs. Ethyl: The aminoethyl group introduces basicity and hydrogen-bonding capacity, distinguishing the target compound from the non-polar 4-Ethyl-2-methoxyphenol .

Biological and Chemical Reactivity: The aminoethyl group in the target compound may facilitate interactions with biological targets (e.g., enzymes or receptors), similar to phenethylamine derivatives. In contrast, 4-Ethyl-2-methoxyphenol lacks such reactive sites . The triazole derivatives discussed in , though structurally distinct, highlight how nitrogen-containing heterocycles (absent in the target compound) are often leveraged for antimicrobial or antitumor activity .

Safety Profiles: The target compound’s hazards (skin/eye irritation) are more pronounced than those of simpler phenolic derivatives like 4-Ethyl-2-methoxyphenol, likely due to its reactive aminoethyl group .

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